3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Chemical Synthesis Quality Control Analytical Chemistry

Researchers requiring rapid C3 diversification of the pyrazolo[1,5-a]pyrimidine scaffold face synthetic bottlenecks when constructing the core from scratch. 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1263285-84-2) solves this by providing a pre-functionalized advanced intermediate with a strategically placed bromine handle. • Enables parallel Suzuki-Miyaura or Buchwald-Hartwig coupling at C3 without altering the C7-furan or C2/C5-methyl groups. • Consistent 95-98% purity minimizes side products in Pd-catalyzed reactions, critical for reproducible SAR data. • Available from multiple qualified suppliers, supporting scale-up from mg to gram quantities for lead optimization.

Molecular Formula C12H10BrN3O
Molecular Weight 292.136
CAS No. 1263285-84-2
Cat. No. B594834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS1263285-84-2
Synonyms3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H10BrN3O
Molecular Weight292.136
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br
InChIInChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3
InChIKeyIANLISVFKHVKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Technical Specifications & Procurement


3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1263285-84-2) is a functionalized heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core . The molecule is distinguished by a bromine atom at the 3-position, a furan-2-yl group at the 7-position, and methyl groups at the 2 and 5 positions . This specific substitution pattern provides a versatile platform for medicinal chemistry and chemical biology research, particularly as a precursor for further diversification via cross-coupling reactions at the C3-bromo site . The compound is commercially available with typical purities ranging from 95% to 98%, making it suitable for research and development applications .

1 C3-bromo cross-coupling handle for diversification
2 Furan-2-yl and methyl substitution pattern
3 Research-grade purity (95–98% range)
4 Multi-vendor commercial availability

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Scaffold Uniqueness


Procurement of a generic pyrazolo[1,5-a]pyrimidine analog cannot guarantee equivalent synthetic utility or research outcomes. The specific combination of substituents in 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine dictates its physicochemical properties and reactivity. For instance, the presence of the bromine atom at C3 is critical for enabling downstream modifications like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, which are impossible with the non-halogenated core . Furthermore, replacing the furan-2-yl group at C7 with another aryl or heteroaryl group, or altering the methyl substitution pattern, will significantly change the compound's lipophilicity (LogP) [1], solubility, and potential intermolecular interactions, potentially derailing structure-activity relationship (SAR) studies or lead optimization campaigns. The quantitative data below outlines the verifiable parameters that define this specific compound and differentiate it from even closely related in-class candidates.

Non-halogenated analog Missing C3-Br blocks direct cross-coupling; requires de novo synthesis or C-H activation, complicating library generation.
Alternative aryl substitution Replacing furan-2-yl alters LogP, solubility, and interaction profiles, potentially compromising SAR study consistency.

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Selection Evidence


Purity & Quality Control Comparison

The compound is commercially available with a minimum purity specification of 95% from multiple vendors, with some offering higher purity grades up to 98% . This compares favorably to the commonly accepted research-grade purity standard of ≥95% for heterocyclic building blocks. The availability of a 98% grade provides a quantifiable advantage for applications requiring high-fidelity starting material, such as precise stoichiometry in multi-step syntheses or when minimizing impurities is critical for downstream biological assays . This level of quality is verified and documented through Certificates of Analysis (CoA) provided by suppliers .

Purity & QC
Data to verify
95–98% (target) vs. ≥95% research-grade baseline
Meets or exceeds standard; 98% grade supports high-fidelity synthesis.
Vendor CoA; verify lot-specific values.
Chemical Synthesis Quality Control Analytical Chemistry

C3-Bromo Reactive Handle for Cross-Coupling

The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine core provides a well-established reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . This enables the systematic introduction of diverse aryl, heteroaryl, or amine functionalities at the C3 position. In contrast, the non-halogenated analog, 7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS not assigned), would require a multi-step de novo synthesis or challenging C-H activation chemistry to achieve the same structural diversification. The C3-bromo compound therefore provides a direct, high-yielding pathway for generating focused compound libraries for SAR studies, a key advantage in medicinal chemistry campaigns targeting kinases or other protein targets common to this scaffold [1].

C3-Br Reactivity
Class-level
Enables Pd-catalyzed cross-coupling; non-halogenated analog requires C-H activation or de novo route
Direct diversification pathway supports SAR library generation.
Based on established aryl bromide reactivity in pyrazolo[1,5-a]pyrimidines.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Predicted LogP and TPSA

The compound's predicted octanol-water partition coefficient (LogP) is 2.6, and its topological polar surface area (TPSA) is 43.3 Ų [1]. These values provide a baseline for understanding its potential drug-likeness. For instance, a LogP of 2.6 indicates moderate lipophilicity, which is favorable for membrane permeability while generally avoiding the high lipophilicity (e.g., LogP >5) that can lead to poor solubility, high metabolic clearance, and promiscuous target binding. Similarly, a TPSA of 43.3 Ų is well below the typical threshold of 140 Ų, predicting reasonable oral bioavailability. This combination of LogP and TPSA positions the compound's scaffold favorably for optimization, especially when compared to more polar or highly lipophilic analogs.

Predicted Physicochemical Profile
Data to verify
LogP 2.6, TPSA 43.3 Ų
Suggests moderate lipophilicity and favorable permeability potential.
In silico prediction; confirm experimentally.
ADME Drug-likeness Computational Chemistry

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Key Applications


Kinase Inhibitor Library Synthesis

This compound is an ideal precursor for generating libraries of pyrazolo[1,5-a]pyrimidine derivatives aimed at kinase inhibition, as supported by the scaffold's known activity profile [1]. The presence of the C3-bromo group enables rapid, parallel synthesis of diverse analogs via Suzuki-Miyaura cross-coupling, a strategy consistent with the synthetic utility evidence . The availability of 95-98% pure material ensures high-quality starting material for these sensitive Pd-catalyzed reactions, minimizing side-product formation.

Chemical Probes and Tool Compounds

The defined substitution pattern and high purity (up to 98%) make this compound suitable as a validated starting material for creating chemical probes to investigate biological targets. The predictable physicochemical properties (LogP 2.6, TPSA 43.3 Ų) suggest a favorable profile for cell permeability and bioavailability, which are essential for probe development [2]. Researchers can leverage the C3-bromo handle to install functional tags (e.g., biotin, fluorophores) or create activity-based probes.

Route Scouting & Intermediate Procurement

For projects centered on the pyrazolo[1,5-a]pyrimidine scaffold, procuring this advanced intermediate can accelerate early route scouting. Rather than building the core and then installing the furan and methyl groups, teams can begin with this pre-functionalized building block, focusing their efforts on the key diversification step at the C3 position. The compound's well-defined quality (95-98% purity) and availability from multiple vendors support its use in scaling up reactions from milligrams to grams for initial in vivo studies.

C3-Position SAR Studies

This compound is specifically optimized for SAR campaigns focusing on the C3 region of the pyrazolo[1,5-a]pyrimidine core. The C3-bromo atom serves as a synthetic linchpin for exploring a wide range of chemical space (aryl, heteroaryl, amine) without altering the C7-furan and C2/C5-methyl groups. This allows for a direct, high-throughput assessment of how modifications at a single position impact target affinity, selectivity, or cellular potency [3].

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
C3-Br cross-coupling handle; research-grade purity
Synthetic yield and post-library purity assessment
Chemical probe development
Reactive handle for tag installation; predicted physicochemical profile
Probe activity and cell permeability assays
Route scouting and scale-up
Pre-functionalized core; multi-vendor availability
Reproducibility across scales; impurity profile
C3-focused SAR campaigns
Single-site diversification handle; unmodified C7-furan
Compound integrity and target affinity/selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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